Englerin A

Vue d'ensemble

Description

L'Englerine-A est un produit naturel isolé de l'écorce de la plante Phyllanthus engleri, qui appartient à la famille des Euphorbiacées. Ce composé est un sesquiterpène de type guaïane avec une structure oxo-pontée unique. L'Englerine-A a suscité un intérêt considérable en raison de sa cytotoxicité puissante et sélective contre les lignées cellulaires de cancer du rein .

Applications De Recherche Scientifique

Anticancer Activity

Englerin A is primarily recognized for its selective cytotoxicity against renal cancer cells. Studies have demonstrated that it induces necrotic cell death specifically in these cancer cells without affecting normal kidney cells. The compound has shown a remarkable ability to inhibit the growth of renal cancer cells with GI50 values as low as 11 nM, significantly outperforming established treatments like Sorafenib .

Synthesis and Derivatives

The total synthesis of this compound has been achieved using various methods, with significant advancements made in creating analogues that enhance its anticancer properties. For instance, a series of analogues developed by Prof. Echavarren's group demonstrated improved selectivity and efficacy against renal cancer cells . These analogues maintain structural diversity while retaining the core pharmacophore responsible for this compound's activity.

Table 1: Summary of Synthetic Approaches to this compound

Case Studies and Research Findings

Several studies have documented the effects of this compound on renal cancer models:

- Selective Cytotoxicity : In a study involving the NCI 60-cell panel, this compound exhibited up to 1000-fold lower GI50 values in renal cancer lines compared to other cancers, underscoring its specificity .

- In Vivo Efficacy : Research demonstrated the efficacy of this compound in xenograft models using 786-O and PC3 cancer cell lines, indicating its potential for therapeutic use beyond in vitro settings .

- Mechanistic Insights : A systems biology approach revealed that this compound activates protein kinase C theta (PKCθ), promoting glucose dependence while simultaneously depleting glucose availability for cancer cells .

Mécanisme D'action

Target of Action

Englerin A primarily targets the Transient Receptor Potential Canonical (TRPC) proteins, specifically TRPC4 and TRPC5 . These proteins form cation channels that are activated by plasma membrane receptors . They play a critical role in various cell types, including cancer cells .

Mode of Action

This compound acts as an agonist for TRPC4 and TRPC5 channels . It induces calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or its close ortholog TRPC5 . This interaction with its targets leads to changes in the cellular environment, particularly affecting the calcium levels within the cells .

Biochemical Pathways

This compound profoundly alters lipid metabolism in renal cell carcinoma cell lines . It generates significant levels of ceramides, which are highly toxic to these cells . Additionally, it induces an acute inflammatory response and ER stress signaling . These affected pathways and their downstream effects contribute to the cytotoxicity of this compound in renal cell carcinoma.

Pharmacokinetics

It’s known that this compound can induce renal carcinoma cells death by elevated ca2+ influx and ca2+ cell overload , which may impact its bioavailability.

Result of Action

It also inhibits the activation of both AKT and ERK, kinases which are activated in cancer and implicated in unrestricted cell proliferation and induction of autophagy . These molecular and cellular effects contribute to its selective cytotoxicity against renal cancer cells.

Action Environment

It’s worth noting that this compound is lethal in rodents near doses needed to activate the trpc4 channel . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the physiological environment and dosage.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse totale de l'Englerine-A a été réalisée par le biais de diverses voies synthétiques. Une méthode notable implique la formation d'une espèce oxopyrilium réactive à partir de la cyclohexénone, suivie d'une cycloaddition [5+2] avec l'acrylate. Cette méthode crée trois nouveaux stéréocentres en une seule réaction . Une autre approche utilise la cycloaddition [4+3] régio- et diastéréosélective entre l'éther silylique d'énole formylé et le furane disubstitué .

Méthodes de production industrielle : La production industrielle de l'Englerine-A peut être réalisée par une combinaison de biosynthèse microbienne et de semi-synthèse chimique. Les chercheurs ont utilisé l'ingénierie microbienne pour produire le sesquiterpène guaïène-6,10(14)-diène, qui partage la même structure de base que l'Englerine-A. Cet intermédiaire est ensuite modifié chimiquement par une série d'étapes, notamment l'isomérisation catalysée au cobalt, la dihydroxylation asymétrique de Sharpless et l'estérification avec l'acide cinnamique .

Analyse Des Réactions Chimiques

Types de réactions : L'Englerine-A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la cycloaddition. La structure unique du composé lui permet de participer à des réactions stéréosélectives, formant plusieurs stéréocentres en une seule étape .

Réactifs et conditions courants :

Oxydation : Dihydroxylation asymétrique de Sharpless utilisant le tétroxyde d'osmium et un ligand chiral.

Réduction : Borohydrure de sodium et chlorure de cérium(III) pour la réduction de la cétone.

Cycloaddition : Cycloaddition [5+2] avec l'acrylate et cycloaddition [4+3] avec l'éther silylique d'énole formylé

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires avec plusieurs stéréocentres et le composé final d'Englerine-A avec sa structure oxo-pontée caractéristique .

4. Applications de la recherche scientifique

5. Mécanisme d'action

L'Englerine-A exerce ses effets en activant les canaux cationiques TRPC4 et TRPC5, ce qui entraîne un influx de calcium et une dépolarisation de la membrane. Cette activation inhibe la prolifération des cellules tumorales et induit la mort cellulaire par le biais de plusieurs mécanismes, notamment l'apoptose et l'autophagie . L'Englerine-A perturbe également le métabolisme lipidique et induit un stress du réticulum endoplasmique, contribuant ainsi à ses effets cytotoxiques .

Comparaison Avec Des Composés Similaires

L'Englerine-A est unique parmi les sesquiterpènes de type guaïane en raison de sa cytotoxicité puissante et sélective contre les lignées cellulaires de cancer du rein. Des composés similaires comprennent :

Englerine-B : Un autre sesquiterpène de type guaïane avec une structure similaire mais une activité biologique différente.

Oxyphyllol : Un sesquiterpène avec une structure de base similaire mais des groupes fonctionnels différents.

Orientalol-E : Un sesquiterpène avec des similitudes structurales mais des propriétés biologiques distinctes.

L'Englerine-A se distingue par son activation spécifique des canaux TRPC4 et TRPC5 et son activité anticancéreuse puissante .

Activité Biologique

Englerin A, a compound isolated from the bark of the East African plant Phyllanthus engleri, has garnered significant attention for its selective cytotoxicity against renal cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

This compound has been shown to induce necrotic cell death specifically in renal cancer cells while sparing normal kidney cells. Research indicates that treatment with this compound leads to:

- Necrosis : The primary mode of cell death induced by this compound is necrosis, characterized by significant morphological changes in renal cancer cells, such as loss of filopodia and cell detachment from the extracellular matrix .

- Reactive Oxygen Species (ROS) : The compound triggers an increase in ROS production, which is linked to calcium influx into the cytoplasm, contributing to necrotic signaling pathways .

- Lipid Metabolism Alteration : this compound profoundly affects lipid metabolism in clear cell renal cell carcinoma (ccRCC) cell lines, inducing endoplasmic reticulum (ER) stress and generating toxic ceramides . This suggests that ccRCC cells are particularly sensitive to disruptions in lipid metabolism.

Selectivity and Potency

This compound displays remarkable selectivity for renal cancer cells compared to other cancer types. In screening against a panel of 60 cancer cell lines, it demonstrated GI50 values as low as 11 nM in certain renal cancer cell lines, significantly lower than those observed in non-renal cancer lines . This selectivity makes it a promising candidate for further development as an anti-cancer drug.

Synthesis and Derivatives

The total synthesis of this compound was first achieved in 2010 by a research group led by Professor Echavarren. This synthesis utilized inexpensive starting materials and innovative gold-catalyzed cycloaddition methods . Since then, various analogues of this compound have been synthesized to enhance its potency and selectivity against renal cancer:

| Compound | Structure Modification | IC50 (nM) | Activity |

|---|---|---|---|

| This compound | Natural product | 45 | High potency against renal cancer |

| Analogue 1 | C4-C5 double bond retained | <20 | Enhanced activity |

| Analogue 2 | C4-C5 double bond modified | 950 | Loss of activity |

These derivatives are being explored for their structure-activity relationships (SAR), indicating that specific modifications can significantly impact biological activity .

Case Studies and Clinical Relevance

Several studies have investigated the efficacy of this compound and its analogues:

- Renal Cancer Cell Lines : In vitro studies have confirmed that this compound induces necrosis in various renal cancer cell lines while exhibiting minimal effects on normal kidney cells. This specificity is crucial for reducing potential side effects in patients undergoing treatment .

- Inflammatory Response : Research also indicates that this compound may induce an acute inflammatory response, which could play a role in anti-tumor immunity. The compound's ability to activate protein kinase C theta (PKCθ) suggests a complex interplay between its cytotoxic effects and immune modulation .

Propriétés

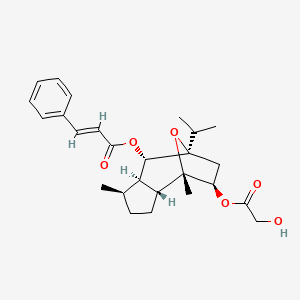

IUPAC Name |

[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACOFEKSDCOVMV-RRYXBOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.